2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide typically involves the reaction of a substituted benzaldehyde with thiourea and a cyclopentanone derivative under acidic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which is then further functionalized to yield the final product .
Industrial Production Methods
Industrial production of thiazole derivatives often employs one-pot multicomponent reactions, which are efficient and cost-effective. These methods involve the use of catalysts such as silica-supported tungstosilisic acid to facilitate the reaction and improve yields .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its anticancer properties and potential use in drug development.
Industry: It can be used in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating biochemical pathways. This interaction can lead to various therapeutic effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is unique due to its specific structural features and the presence of the 4-methylbenzamido group, which may confer distinct biological activities compared to other thiazole derivatives .
Properties
IUPAC Name |
2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-8-2-4-9(5-3-8)14(20)18-15-17-12-10(13(16)19)6-7-11(12)21-15/h2-5,10H,6-7H2,1H3,(H2,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMVWGBUXUHQJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.